Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate
CAS No.:
VCID: VC15826981
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate is a chemical compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This specific derivative is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural components: a tert-butyl group, a formylthiazole moiety, and a carbamate functional group. Synthesis MethodsThe synthesis of tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate typically involves several steps, often starting with thiazole derivatives reacting with tert-butyl carbamate under specific conditions such as phase-transfer catalysis to enhance product yield. Example Synthesis Pathway:
Structural Components:
Potential Applications:
Research Findings and Future DirectionsResearch on similar compounds suggests that modifications of the thiazole ring can lead to significant changes in biological activity, making this compound an interesting candidate for further study in drug development processes . Future Studies Needed:
Given the current state of research, more comprehensive studies are required to fully elucidate its effects and potential therapeutic uses . References: |
---|---|
Product Name | Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate |
Molecular Formula | C10H14N2O3S |
Molecular Weight | 242.30 g/mol |
IUPAC Name | tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate |
Standard InChI | InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14) |
Standard InChIKey | SGTJWNJGMQUQSN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O |
PubChem Compound | 22916672 |
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume